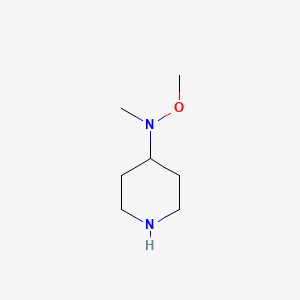

N-methoxy-N-methylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(10-2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPMJOCCUNXETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-methoxy-N-methylpiperidin-4-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylpiperidin-4-amine is a disubstituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine motif is a well-established "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed characterization of this compound. Furthermore, it explores the potential applications of this molecule, drawing upon the extensive bioactivity of related piperidine and N-alkoxyamine compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical Identity and Properties

This compound is characterized by a piperidine ring with an N-methoxy-N-methylamino substituent at the 4-position. This unique combination of a cyclic amine and a hydroxylamine ether derivative imparts specific physicochemical properties that are of interest in drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| SMILES | CN(OC)C1CCNCC1 | [2] |

| CAS Number | 1517779-75-7 | [2] |

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis commences with the reductive amination of a protected 4-piperidone with N,O-dimethylhydroxylamine, followed by deprotection of the piperidine nitrogen.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(methoxy(methyl)amino)piperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a mild base like triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to avoid reduction of other functional groups.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the purified tert-butyl 4-(methoxy(methyl)amino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C. The use of a strong acid is necessary to cleave the tert-butyloxycarbonyl (Boc) protecting group.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon complete removal of the Boc group, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting product will likely be the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in water and basify with a suitable base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH > 10.

-

Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain this compound.

Predicted Characterization Data

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.[3][4][5]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Piperidine Ring Protons: Complex multiplets in the regions of approximately 1.5-2.0 ppm (axial protons) and 2.8-3.2 ppm (equatorial protons). The protons alpha to the ring nitrogen will appear more downfield.

-

N-CH₃ Protons: A singlet at approximately 2.5-2.8 ppm.

-

O-CH₃ Protons: A singlet at approximately 3.5-3.8 ppm.

-

NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Piperidine Ring Carbons: Peaks in the range of approximately 30-55 ppm. The carbon bearing the N-methoxy-N-methylamino group (C4) would be expected around 50-60 ppm.

-

N-CH₃ Carbon: A peak around 35-45 ppm.

-

O-CH₃ Carbon: A peak around 60-65 ppm.

Mass Spectrometry (MS):

-

Electron Ionization (EI) or Electrospray Ionization (ESI): The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 144 or 145, respectively.

-

Fragmentation Pattern: Characteristic fragmentation would involve the loss of the methoxy group (-OCH₃) or the methyl group (-CH₃) from the side chain. Alpha-cleavage of the piperidine ring is also a common fragmentation pathway for such compounds.[6][7]

Potential Applications in Drug Discovery

The piperidine scaffold is a key component in a multitude of approved drugs targeting a wide range of therapeutic areas.[1][8] Its derivatives have shown diverse pharmacological activities, including anticancer, antidepressant, and neuroprotective properties.[1][9][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. szabo-scandic.com [szabo-scandic.com]

- 3. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prochemonline.com [prochemonline.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of N-methoxy-N-methylpiperidin-4-amine in organic solvents

An In-depth Technical Guide to the Solubility of N-methoxy-N-methylpiperidin-4-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in common organic solvents. In the absence of extensive, publicly available quantitative data for this specific molecule, this document synthesizes a predictive solubility profile based on its fundamental physicochemical properties, the known behavior of analogous chemical structures, and core principles of solvent-solute interactions. Furthermore, this guide furnishes a detailed, field-proven experimental protocol based on the equilibrium shake-flask method to empower researchers in drug development and chemical synthesis to determine precise, quantitative solubility data. The methodologies and theoretical discussions are designed to be a self-validating system, providing both the "how" and the "why" for laboratory-scale solubility determination.

Introduction and Physicochemical Profile

This compound is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, and understanding the solubility of its derivatives is critical for reaction engineering, formulation development, and purification strategies.[1][2] The unique combination of a secondary amine at the 4-position and an N-methoxy-N-methyl group at the piperidine nitrogen dictates a specific set of physicochemical properties that govern its interaction with various solvents.

The fundamental properties of a compound are the primary determinants of its solubility behavior. Key predicted and known properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Rationale |

| Molecular Formula | C₇H₁₆N₂O | [3] |

| Molecular Weight | 144.22 g/mol | Calculated |

| Appearance | Liquid (Predicted) | Inferred from similar low MW amines |

| Predicted XLogP | 0.4 | [3] |

| Hydrogen Bond Donor Count | 1 (from the secondary amine) | Structural Analysis |

| Hydrogen Bond Acceptor Count | 3 (amine N, piperidine N, methoxy O) | Structural Analysis |

| Basicity (pKa) | Basic (amine group) | General property of aliphatic amines[4][5] |

The predicted XLogP of 0.4 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character, leaning towards hydrophilicity.[3] This low value, combined with multiple hydrogen bond acceptors and a donor site, indicates that the molecule will likely exhibit favorable interactions with polar solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces.[6] The overall free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) must be negative for dissolution to occur spontaneously. For this compound, the key interactions influencing its solubility are:

-

Hydrogen Bonding: The secondary amine (-NH) provides a hydrogen bond donor site, while the two nitrogen atoms and the methoxy oxygen act as hydrogen bond acceptors.[5] This makes the molecule highly compatible with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO).

-

Dipole-Dipole Interactions: The inherent polarity of the C-N, N-O, and C-O bonds creates a significant molecular dipole, promoting solubility in polar aprotic solvents like acetonitrile and acetone.

-

Van der Waals Forces: The aliphatic piperidine ring contributes to London dispersion forces, allowing for some interaction with less polar solvents like toluene, though these interactions are weaker compared to the polar forces.[7]

The basicity of the amine group means that in acidic conditions, it can be protonated to form a highly polar ammonium salt, which dramatically increases aqueous solubility.[8] While this guide focuses on organic solvents, this property is crucial to consider in acidic reaction or workup conditions.

Caption: Workflow for Determining Equilibrium Solubility.

Conclusion

This compound is predicted to be a highly versatile compound with excellent solubility in a broad range of polar protic and aprotic organic solvents, and moderate solubility in aromatic solvents. Its solubility is expected to be limited in nonpolar aliphatic hydrocarbons. This profile is dictated by its ability to engage in strong hydrogen bonding and dipole-dipole interactions. For applications requiring precise solubility values, the detailed shake-flask protocol provided offers a reliable method for quantitative determination. This guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in synthesis and development.

References

-

FTFC. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of California, Irvine. (n.d.). Amine Unknowns. Retrieved from [Link]

-

Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methoxy-n-methylpiperidin-4-amine (C7H16N2O). Retrieved from [Link]

-

PubChemLite. (n.d.). N-(3-methoxypropyl)-1-methylpiperidin-4-amine. Retrieved from [Link]

-

University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

-

PubChem. (n.d.). 1-Methoxypiperidin-4-one. Retrieved from [Link]

-

PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

-

ResearchGate. (n.d.). The Physicochemical Properties of the Mixed Solvent of 2-Piperidineethanol, Sulfolane and Water. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [Link]

-

PMC. (2019, January 28). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

Chemsrc.com. (n.d.). N-Methyl-4-piperidone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N'-boc-N-Methoxy-N-methylpiperidine-4-carboxamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methoxy-4-methylpiperidine hydrochloride (C7H15NO). Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 1-methoxy-n-methylpiperidin-4-amine (C7H16N2O) [pubchemlite.lcsb.uni.lu]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.mnstate.edu [web.mnstate.edu]

Navigating the Uncharted: A Provisional Safety and Handling Guide for N-methoxy-N-methylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylpiperidin-4-amine (CAS No. 1517779-75-7) is a novel compound with potential applications in pharmaceutical research and development.[1] As with any new chemical entity, a thorough understanding of its safety profile is paramount for the protection of laboratory personnel and the integrity of research. This technical guide provides a provisional yet in-depth analysis of the potential hazards and safe handling procedures for this compound. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to offer a robust, precautionary framework for its use in a research setting. The causality behind each recommendation is explained to foster a culture of safety and scientific rigor.

Compound Identification and Inferred Hazard Profile

Chemical Identity

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1517779-75-7 |

| Molecular Formula | C7H16N2O |

| Molecular Weight | 144.22 g/mol |

| Chemical Structure | (A definitive structure should be included here if available) |

Provisional Hazard Classification

Due to the absence of specific toxicological data for this compound, a provisional hazard classification has been extrapolated from closely related piperidine derivatives. The primary analogs considered include 4-Methylpiperidine, N-Methyl-4-piperidinol, and 1-(3-Methoxypropyl)-4-piperidinamine. Based on the data from these surrogates, this compound should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.[2][3][4]

-

Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns.[2][4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2]

-

Flammability: May be a flammable liquid and vapor.[5]

Expert Rationale: The piperidine ring is a common scaffold in bioactive molecules. Substituents on the ring and the nitrogen atom significantly influence the compound's physical, chemical, and toxicological properties. The presence of amine and methoxy groups suggests potential for skin and eye irritation, as well as systemic toxicity upon absorption. The low molecular weight and likely liquid state at room temperature may also contribute to flammability.

Physical and Chemical Properties: A Comparative Analysis

The following table summarizes key physical and chemical properties of analogous compounds to provide an estimated profile for this compound. Researchers should assume the target compound's properties fall within a similar range and handle it accordingly.

| Property | 4-Methylpiperidine [5] | N-Methyl-4-piperidinol | 1-(3-Methoxypropyl)-4-piperidinamine [3] | Provisional Estimate for this compound |

| Appearance | Colorless to light yellow liquid | - | Liquid | Likely a liquid at room temperature |

| Boiling Point | 122 °C | - | 251.5 °C | 150 - 250 °C |

| Flash Point | 13 °C | - | - | Potentially < 60 °C (Flammable) |

| Water Solubility | Miscible | - | - | Likely soluble |

| pH | 13 (10% aq. sol) | - | - | Basic |

Causality in Property Estimation: The boiling point is influenced by molecular weight and intermolecular forces. The presence of the N-methoxy-N-methyl group may lead to a higher boiling point than 4-methylpiperidine. The amine functionality will likely render the compound water-soluble and result in a basic solution. The flammability is inferred from the low flash point of the parent piperidine analog.

Safe Handling and Storage: A Protocol for Prudence

Given the inferred hazards, a stringent set of handling and storage protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Caption: Step-by-step spill response workflow.

Detailed Spill Protocol:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [4] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. [3][4] |

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Waste Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, glassware) in a designated, sealed, and labeled hazardous waste container.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain. [4]

Conclusion: A Commitment to Safety

This provisional guide provides a framework for the safe handling of this compound based on the best available data from analogous compounds. It is imperative that researchers treat this compound with the utmost care, adhering to the precautionary measures outlined herein. As more specific toxicological and safety data for this compound becomes available, this guide should be updated accordingly. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

- Safety Data Sheet for 4-Methylpiperidine. (2015, February 2). Retrieved from [URL not available in search results]

- Safety Data Sheet for 4-Methoxy-N-methylbenzylamine. (2010, June 7). Fisher Scientific. Retrieved from [URL not available in search results]

- Safety Data Sheet. (2025, September 23). Sigma-Aldrich. Retrieved from [URL not available in search results]

- Safety Data Sheet for N-Methyl-4-piperidinol. (2023, October 27). Sigma-Aldrich. Retrieved from [URL not available in search results]

- Chemical Safety Data Sheet MSDS / SDS - 1-(3-Methoxypropyl)-4-piperidinamine. (2025, July 26). ChemicalBook. Retrieved from [URL not available in search results]

- N-Methylpiperidine. Jubilant Ingrevia. Retrieved from [URL not available in search results]

- This compound. BLD Pharm.

- N-(3-methoxypropyl)-1-methylpiperidin-4-amine. PubChemLite.

- 1-(3-Methoxypropyl)-4-piperidinamine SDS, 179474-79-4 Safety Data Sheets. ECHEMI.

Sources

Methodological & Application

Application Notes & Protocols: The N-Methoxy-N-Methyl-4-Carboxamidopiperidine Scaffold in Modern Medicinal Chemistry

Abstract

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its ability to confer favorable physicochemical properties and provide versatile synthetic handles for molecular elaboration.[1][2] This guide focuses on a particularly powerful building block: N-Boc-N'-methoxy-N'-methylpiperidine-4-carboxamide . This scaffold strategically combines the benefits of the piperidine core with the precision of a Weinreb amide, offering a robust platform for the controlled synthesis of 4-acylpiperidine derivatives. We will provide an in-depth exploration of the rationale behind its use, detailed protocols for its synthesis and application in Weinreb-Nahm ketone synthesis, and insights into its strategic value for developing complex drug candidates.

Introduction: A Scaffold of Strategic Importance

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that profoundly influences a molecule's biological activity, selectivity, and pharmacokinetic profile. The six-membered nitrogenous heterocycle, piperidine, has earned its status as a "privileged structure" for several key reasons:

-

Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH, which can significantly enhance aqueous solubility—a crucial factor for drug formulation and distribution.[3]

-

Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents in axial or equatorial positions, enabling chemists to fine-tune interactions with complex biological targets.[4]

-

Synthetic Tractability: The piperidine ring is synthetically robust and serves as a versatile anchor for a wide array of chemical modifications.[2]

This guide focuses on a specialized piperidine derivative that incorporates an N-methoxy-N-methylamide, commonly known as a Weinreb amide . The Weinreb amide is a highly valued functional group in organic synthesis for its unique reactivity with organometallic reagents.[5][6] Unlike esters or acid chlorides, which are prone to "over-addition" by strong nucleophiles to form tertiary alcohols, the Weinreb amide reacts to form a stable, chelated tetrahedral intermediate.[7] This intermediate resists further addition and collapses to the desired ketone only upon acidic workup, providing a reliable and high-yielding route to this important functional group.

By integrating the Weinreb amide at the 4-position of a piperidine ring, we create a bifunctional scaffold that serves as a linchpin for building complex molecules, particularly those targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) disorders.[3][8]

Synthesis of the Core Scaffold: tert-Butyl 4-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate

The synthesis of this key intermediate is typically achieved from commercially available piperidine-4-carboxylic acid (isonipecotic acid). The protocol involves two critical steps: protection of the piperidine nitrogen and subsequent conversion of the carboxylic acid to the Weinreb amide.

Protocol 2.1: Synthesis of the Weinreb Amide Scaffold

Rationale: The secondary amine of the piperidine ring is a nucleophile and a base. It must be protected to prevent it from interfering with the subsequent amidation reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the amidation conditions but can be readily removed later under acidic conditions without affecting the Weinreb amide. The conversion of the carboxylic acid to the Weinreb amide is achieved via an active ester intermediate, facilitated by a peptide coupling reagent like HATU, which ensures a high-yield, clean reaction.

Materials:

-

Piperidine-4-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

N,O-Dimethylhydroxylamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

Part A: Boc Protection of Piperidine-4-carboxylic acid

-

Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (approx. 0.5 M final concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with diethyl ether (2x volume) to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A white precipitate should form.

-

Extract the product into ethyl acetate (3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid, which is typically used without further purification.

Part B: Weinreb Amide Formation

-

Dissolve the Boc-protected acid from Part A (1.0 eq) in anhydrous DMF (approx. 0.4 M concentration) under a nitrogen atmosphere.

-

Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture for 10 minutes at room temperature.

-

Add HATU (1.2 eq) in one portion. The reaction is often slightly exothermic.

-

Stir the reaction at room temperature for 4-6 hours. Monitor completion by TLC or LC-MS.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volume).

-

Combine the organic layers and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate as a clear oil or white solid.

Core Application: Weinreb-Nahm Ketone Synthesis

The primary utility of this scaffold is its reaction with organometallic reagents to produce 4-acylpiperidines. This protocol describes a general procedure using a Grignard reagent.

Protocol 3.1: Synthesis of a 4-Acylpiperidine Derivative

Rationale: The Grignard reagent, a strong carbon nucleophile, adds to the carbonyl of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation between the magnesium ion and the two oxygen atoms. This stable complex prevents the addition of a second equivalent of the Grignard reagent. Upon aqueous acidic workup, the complex collapses, liberating the desired ketone.

Materials:

-

tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (1.0 eq)

-

Aryl- or Alkylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.2 eq in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Dissolve the Weinreb amide scaffold (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 30 minutes.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC or LC-MS.

-

Carefully quench the reaction by slowly adding it to a stirred solution of 1 M HCl at 0 °C.

-

Stir the biphasic mixture for 30 minutes.

-

Extract the product with ethyl acetate (3x volume).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired tert-butyl 4-acylpiperidine-1-carboxylate .

Downstream Synthetic Strategies

The true power of this scaffold lies in its bifunctionality. After the ketone has been installed, the Boc-protected nitrogen provides a gateway to further diversification.

A. Boc Deprotection: The Boc group can be cleanly removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or by bubbling HCl gas through a solution in methanol or dioxane. This unmasks the secondary amine of the piperidine ring.

B. N-Functionalization: The newly exposed secondary amine is a versatile handle for a variety of subsequent reactions:

-

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) introduces substituted alkyl groups.[9]

-

N-Alkylation: Reaction with alkyl halides can introduce simple alkyl chains.

-

N-Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides forms amides or sulfonamides, respectively, which are common functional groups in drug molecules.[10][11]

-

Buchwald-Hartwig Amination: Cross-coupling with aryl halides provides access to N-aryl piperidine derivatives.

Physicochemical Data & Strategic Insights

The properties of the scaffold and its derivatives are critical for their application in drug design.

| Compound | Molecular Formula | Mol. Wt. ( g/mol ) | Calculated LogP |

| tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C₁₃H₂₄N₂O₄ | 272.34 | 1.25 |

| tert-Butyl 4-benzoylpiperidine-1-carboxylate | C₁₇H₂₃NO₃ | 290.38 | 3.10 |

| 4-Benzoylpiperidine hydrochloride | C₁₂H₁₆ClNO | 225.71 | 1.80 |

Data calculated using standard chemical software packages. Actual values may vary.

Key Insights:

-

Lipophilicity Control: The initial Boc-protected scaffold is moderately lipophilic. The introduction of an aromatic ring via the Weinreb reaction significantly increases the LogP. Subsequent deprotection and protonation of the piperidine nitrogen dramatically increases hydrophilicity, a strategy often used to balance membrane permeability with aqueous solubility.

-

pKa Modulation: The basicity of the piperidine nitrogen can be fine-tuned by the choice of N-substituent. Electron-withdrawing groups (e.g., amides) will decrease the pKa, while electron-donating alkyl groups will maintain or slightly increase it. This is a critical parameter for controlling target engagement and off-target effects, such as hERG channel affinity.[4]

Conclusion

The N-Boc-N'-methoxy-N'-methylpiperidine-4-carboxamide scaffold is a testament to the power of strategic functional group placement in medicinal chemistry. It provides a robust and reliable method for accessing 4-acylpiperidines, a core motif in numerous biologically active compounds. By leveraging the controlled reactivity of the Weinreb amide and the synthetic versatility of the protected piperidine nitrogen, researchers are equipped with a powerful tool to efficiently explore chemical space, optimize lead compounds, and accelerate the drug discovery process.

References

-

Dandárová, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry. Available at: [Link]

-

Singh, H., et al. (2021). Piperidine-based drug discovery. ResearchGate. Available at: [Link]

-

Gaur, R., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

-

Sabatino, M., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]

-

Sibi, M. P., & Miyawaki, T. (2007). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. Available at: [Link]

-

S. Nahm, S. M. Weinreb (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]

-

Nolan, S. P., et al. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available at: [Link]

-

Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

-

Ishihara, K., et al. (2013). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. mdpi.com [mdpi.com]

- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: N-methoxy-N-methylpiperidin-4-amine in Pharmaceutical Synthesis

Introduction: A Privileged Scaffold with Latent Reactivity

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in the structures of approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable building block for designing ligands that target a wide array of biological entities, particularly G-protein coupled receptors (GPCRs).[1] Within this critical class of heterocycles, N-methoxy-N-methylpiperidin-4-amine (CAS No. 1517779-75-7) emerges as a highly versatile, yet under-documented, intermediate.[2][3] Its unique bifunctional nature, featuring a secondary amine on the piperidine ring and a Weinreb amide (N-methoxy-N-methylamide) functionality, offers a dual handle for synthetic elaboration. This allows for the sequential or orthogonal introduction of molecular complexity, a highly desirable feature in the construction of novel drug candidates.

This technical guide provides an in-depth exploration of the strategic application of this compound in pharmaceutical research and development. We will elucidate the latent reactivity of its Weinreb amide and piperidine nitrogen, offering detailed, field-proven protocols for its transformation into key pharmaceutical synthons. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1517779-75-7 | [2][3] |

| Molecular Formula | C₇H₁₆N₂O | [4] |

| Molecular Weight | 144.22 g/mol | [4] |

| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | Not explicitly available, but expected to be >200 °C | Inferred from related compounds |

| Solubility | Expected to be soluble in a range of organic solvents (DCM, THF, MeOH, etc.) | General chemical knowledge |

Safety and Handling:

Core Safety Recommendations:

-

Engineering Controls: Handle in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.[5][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[5][7][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, and open flames.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong acids.[5][6][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Utility and Strategic Applications

The synthetic value of this compound lies in the differential reactivity of its two key functional groups: the Weinreb amide and the secondary amine of the piperidine ring. This allows for a modular approach to the synthesis of complex molecules.

I. The Weinreb Amide: A Gateway to Ketones

The N-methoxy-N-methylamide (Weinreb amide) is a highly effective acylating agent that, upon reaction with organometallic reagents, yields ketones. A key advantage of the Weinreb amide is its resistance to over-addition, which is a common problem with more reactive acylating agents like acid chlorides or esters. This is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.

Protocol 1: Synthesis of a Substituted 4-Acylpiperidine

This protocol details a general procedure for the synthesis of a 4-acylpiperidine derivative, a common scaffold in pharmacologically active molecules, including inhibitors of the presynaptic choline transporter.[10]

Reaction Scheme:

Caption: General workflow for the synthesis of a 4-acylpiperidine derivative.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous THF (approximately 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Grignard Reagent: Slowly add the Grignard reagent (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of THF).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired 4-acylpiperidine derivative.

Causality and Self-Validation:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are crucial for the success of the reaction.

-

Slow Addition at Low Temperature: This minimizes side reactions and controls the exothermicity of the reaction.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the stable tetrahedral intermediate and protonate the piperidine nitrogen, facilitating extraction into the organic phase after neutralization.

-

TLC Monitoring: Regular monitoring ensures that the reaction is driven to completion and helps in determining the optimal reaction time.

II. The Piperidine Nitrogen: A Nucleophilic Handle for Diversification

The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized through various reactions, such as N-alkylation, N-acylation, and reductive amination. This allows for the introduction of diverse substituents at the 1-position of the piperidine ring, a common strategy in the development of GPCR modulators and other drug classes.[1]

Protocol 2: N-Alkylation of the Piperidine Ring

This protocol describes a general method for the N-alkylation of the piperidine nitrogen, a key step in the synthesis of many pharmaceutical agents, including prokinetic agents.[11]

Reaction Scheme:

Caption: General workflow for the N-alkylation of the piperidine nitrogen.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), K₂CO₃ (2.0 eq), and the alkyl halide (1.1 eq) in DMF (approximately 0.3 M).

-

Heating: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with EtOAc (3 x volume of DMF).

-

Washing: Wash the combined organic layers with brine to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.

Causality and Self-Validation:

-

Base: The inorganic base (K₂CO₃) acts as a proton scavenger, neutralizing the acid generated during the reaction and driving the equilibrium towards the product.

-

Polar Aprotic Solvent: DMF is an excellent solvent for this type of Sₙ2 reaction, as it solvates the cation of the base, making the carbonate anion more nucleophilic.

-

Heating: Heating is often necessary to increase the rate of reaction, especially with less reactive alkyl halides.

-

Aqueous Workup and Brine Wash: This procedure is essential for removing the high-boiling point solvent DMF and inorganic salts from the product.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its bifunctional nature allows for the strategic and controlled introduction of molecular diversity, making it an attractive building block for lead optimization campaigns. The protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this promising intermediate in the quest for novel therapeutics.

References

- CN103848777A - Method for synthesizing N-(3-methoxy propyl)

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. (URL: [Link])

-

Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents - PMC. (URL: [Link])

-

7 - Safety Data Sheet. AAPPTec. (URL: [Link])

-

Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])

-

Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (URL: [Link])

-

Preparation of key α‐amino nitrile and ester N‐methoxy piperidine... - ResearchGate. (URL: [Link])

-

PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. (URL: [Link])

-

Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - Sungkyunkwan University. (URL: [Link])

-

N-Acylation Reactions of Amines - ResearchGate. (URL: [Link])

-

Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element | Request PDF - ResearchGate. (URL: [Link])

-

1-methoxy-n-methylpiperidin-4-amine (C7H16N2O) - PubChemLite. (URL: [Link])

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (URL: [Link])

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1517779-75-7|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 1-methoxy-n-methylpiperidin-4-amine (C7H16N2O) [pubchemlite.lcsb.uni.lu]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. peptide.com [peptide.com]

- 7. chemos.de [chemos.de]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. nj.gov [nj.gov]

- 10. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.skku.edu [pure.skku.edu]

Application Note: High-Efficiency Synthesis of N-Methoxy-N-methylpiperidin-4-amine Scaffolds

Introduction & Strategic Significance

The N-methoxy-N-methylpiperidin-4-amine moiety represents a specialized "masked" functionality in medicinal chemistry. While the N-methoxy-N-methyl group is ubiquitously known as the "Weinreb amine" when participating in amide bonds (Weinreb amides), its installation directly onto the C4 position of a piperidine ring creates a versatile building block.

This scaffold serves two primary critical functions in drug discovery:

-

Precursor to C4-Acyl Piperidines: Acylation of this amine yields a Weinreb amide, which can subsequently react with Grignard or organolithium reagents to generate C4-ketone piperidines without over-addition to tertiary alcohols.

-

Polar Pharmacophore: The N-alkoxyamine motif itself acts as a hydrogen bond acceptor with unique steric and electronic properties, increasingly used to tune solubility and metabolic stability in GPCR ligands.

This guide details the Reductive Amination protocol, the industry "Gold Standard" for accessing this motif. Unlike nucleophilic substitution, which suffers from elimination side-products and over-alkylation, reductive amination offers superior regioselectivity and yield.

Mechanistic Foundation

The synthesis relies on the condensation of N-Boc-4-piperidone with N,O-dimethylhydroxylamine (Weinreb amine) to form an iminium ion intermediate. This species is selectively reduced in situ.

Key Mechanistic Drivers:

-

Selective Reduction: We utilize Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike NaBH₄, STAB is mild and does not reduce the ketone starting material rapidly, allowing the iminium ion to form and be reduced selectively.

-

pH Control: The reaction requires a slightly acidic microenvironment (pH 5–6) to facilitate iminium formation without protonating the nucleophilic amine to the point of deactivation.[3] Acetic acid is used as the modulator.[1][2][3][4]

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the reductive amination using STAB. The iminium ion is the critical species reduced by the hydride donor.

Experimental Protocols

Protocol A: Reductive Amination (The Core Synthesis)

Objective: Synthesis of tert-butyl 4-(methoxy(methyl)amino)piperidine-1-carboxylate.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| N-Boc-4-piperidone | 1.0 | Substrate | Protected nitrogen prevents side reactions. |

| N,O-Dimethylhydroxylamine HCl | 1.2 | Nucleophile | HCl salt is stable; requires buffering. |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reductant | Moisture sensitive; add as solid. |

| Acetic Acid (AcOH) | 1.0 - 1.2 | Catalyst/Buffer | Neutralizes the HCl from the amine salt. |

| 1,2-Dichloroethane (DCE) | Solvent | Medium | Superior to THF for STAB solubility. |

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous DCE (0.2 M concentration).

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) directly to the stirring solution.

-

Buffering: Add Acetic Acid (1.0 equiv). Note: If using the free base of the amine, use only 0.1 equiv AcOH. Stir for 15–30 minutes at Room Temperature (RT) to allow equilibrium formation of the hemiaminal.

-

Reduction: Cool the mixture to 0°C (optional, often runs at RT) and add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution may occur.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen.

-

QC Check: Monitor by TLC (Stain: Ninhydrin or KMnO₄). The ketone spot should disappear.

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup:

-

Purification: The crude material is often clean enough (>90%) for the next step. If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).[1]

Protocol B: N-Boc Deprotection (Optional)

Objective: Isolation of the free amine this compound.

-

Dissolve the Boc-protected intermediate from Protocol A in DCM (0.5 M).

-

Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane (5 equiv).

-

Stir at RT for 2–4 hours.

-

Workup: Concentrate to dryness.

-

Critical Step: The product will be a TFA or HCl salt.[1] To obtain the free base, redissolve in DCM and wash with saturated Na₂CO₃ (pH > 10) rapidly to avoid water solubility issues, or use ion-exchange resin.

-

Downstream Application: Synthesis of C4-Ketones

The primary value of this scaffold is its conversion into a Weinreb amide, followed by ketone synthesis.

Workflow Diagram (DOT Visualization)

Figure 2: Strategic workflow from piperidone to functionalized ketone via the N-alkoxyamine intermediate.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion | pH too high or low | Ensure AcOH is stoichiometric to the amine HCl salt. pH must be ~5–6.[3] |

| Alcohol Byproduct | Direct reduction of ketone | STAB is old/degraded or reaction lacks AcOH. Use fresh STAB. Ensure pre-stir time (30 min) before adding reductant. |

| Over-alkylation | Reaction time too long | While rare for this specific amine due to steric bulk, monitor TLC strictly. |

| Sticky Solid | Boron salts trapped | Perform a "Rochelle's Salt" (Potassium Sodium Tartrate) wash during workup to solubilize boron complexes. |

Analytical Validation (Expected NMR Signals):

-

¹H NMR (CDCl₃): Look for the characteristic N-methoxy singlet (~3.5 ppm) and N-methyl singlet (~2.6 ppm). The C4-methine proton usually appears as a multiplet around 2.6–3.0 ppm.

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link(Foundational text on reductive amination selectivity).

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link(The definitive guide on STAB protocols).

-

Nahm, S.; Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link(Origin of the Weinreb functionality).

-

BenchChem Application Note. (2025). The Versatility of N-Boc-4-hydroxypiperidine and Derivatives. Link(General piperidine handling protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-methoxy-N-methylpiperidin-4-amine Derivatives

Welcome to the technical support center for the purification of N-methoxy-N-methylpiperidin-4-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable synthetic intermediates. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common purification challenges and achieve high-purity compounds.

The unique structure of N-methoxy-N-methylamines, often referred to as Weinreb amides, combined with the basic piperidine core, presents a specific set of purification hurdles.[1] This guide provides not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound derivatives.

Q1: My purified this compound derivative appears as a yellow or brown oil. What causes this discoloration and how can I remove it?

A: Discoloration, typically a yellow to brown hue, in piperidine derivatives is often a result of oxidation.[2] Exposure to air and light can lead to the formation of colored impurities. While minor discoloration may not impact all subsequent reactions, it is advisable to purify the compound for sensitive applications.

Recommended Solutions:

-

Vacuum Distillation: This is a highly effective method for separating the desired product from non-volatile, colored polymeric impurities.[3]

-

Column Chromatography: Using silica gel can effectively separate the target compound from colored byproducts.[3]

-

Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the compound, stirred, and then filtered to remove colored impurities.

Q2: What are the most common impurities I should expect when synthesizing this compound derivatives?

A: A thorough understanding of potential impurities is crucial for devising an effective purification strategy.[4] Common impurities include:

-

Unreacted Starting Materials: Residual precursors from the synthesis.[4]

-

Byproducts: Arising from side reactions.[4]

-

Reagent-Related Impurities: Byproducts from reagents used in the reaction can sometimes have polarities similar to the desired product.[4]

-

Oxidation Products: As mentioned, these can lead to discoloration.[4]

-

Residual Solvents: Solvents from the reaction or workup.

-

Water: Can be a significant impurity, especially following aqueous workup procedures.[4]

Q3: Can I use crystallization to purify my this compound derivative?

A: While many N-methoxy-N-methylamides are oils, crystallization can be a powerful purification technique if your derivative is a solid or can be converted into a stable crystalline salt.[5][6] Piperidine derivatives can form salts with various acids, and these salts often have better crystallization properties than the free base.[7][8]

General approach for salt crystallization:

-

Dissolve the crude free base in a suitable organic solvent.

-

Add a solution of an acid (e.g., HCl in ether, or an organic acid) to precipitate the salt.

-

The resulting solid can then be recrystallized from an appropriate solvent system.[9]

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during the purification process.

Issue 1: Peak Tailing During Silica Gel Column Chromatography

One of the most frequent challenges in purifying basic compounds like piperidine derivatives on silica gel is peak tailing. This phenomenon leads to poor separation, broad peaks, and often results in impure fractions.

Causality: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows the elution of the compound and causes the characteristic tailing.

Solutions to Mitigate Peak Tailing:

1. Mobile Phase Modification:

-

Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase. This base will compete with your compound for the acidic sites on the silica gel, thus reducing the strong interaction and improving peak shape.

-

Recommended Modifier: Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is typically used.

-

Alternative: Ammonia in methanol can also be effective.

-

Table 1: Mobile Phase Modifier Comparison

| Modifier | Typical Concentration | Advantages | Disadvantages |

| Triethylamine (Et₃N) | 0.1 - 1% | Volatile, easily removed under vacuum. | Strong odor. |

| Ammonia (in MeOH) | 0.5 - 2% | Effective for very basic compounds. | Can be more difficult to remove completely. |

2. Use of Deactivated Silica Gel:

-

Commercially available deactivated silica gel, or silica gel treated with a reagent to cap the acidic silanol groups, can be used.

-

Alternatively, you can prepare your own by pre-treating the silica gel with a solution of triethylamine in your chosen solvent system before packing the column.

3. Switching to an Alternative Stationary Phase:

-

Alumina (Al₂O₃): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[10]

-

Reversed-Phase Chromatography (C18): For polar amine derivatives, reversed-phase flash chromatography can be a powerful tool.[11] The separation is based on hydrophobicity, avoiding the issues with acidic stationary phases.

Experimental Protocol: Column Chromatography with a Basic Modifier

-

Column Preparation: Pack a flash chromatography column with silica gel using your initial mobile phase (e.g., 98:2 dichloromethane:methanol) that includes 0.5% triethylamine.[12]

-

Sample Preparation: Dissolve your crude this compound derivative in a minimal amount of the mobile phase.[12]

-

Loading: Carefully load the sample onto the top of the silica gel bed.[12]

-

Elution: Begin elution, and if necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your compound.[12]

-

Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[12]

Issue 2: Difficulty Separating from Non-Polar Impurities

If your crude product contains significant non-polar impurities, separating them from your relatively polar this compound derivative can be challenging using normal-phase chromatography alone.

Causality: While your target compound is polar, it may still have some affinity for less polar mobile phases, leading to co-elution with non-polar impurities.

Solution: Acid-Base Extraction

An acid-base extraction is a highly effective technique to separate basic compounds like your piperidine derivative from neutral or acidic impurities.[4] This method exploits the ability of the basic piperidine nitrogen to be protonated by an acid, rendering it water-soluble.

Experimental Protocol: General Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.[4]

-

Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound derivative will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[4]

-

Separation: Separate the two layers. The organic layer containing the impurities can be discarded.

-

Basification and Re-extraction: Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is >10. This deprotonates your compound, making it organic-soluble again. Extract the deprotonated product back into an organic solvent (e.g., dichloromethane) by performing several extractions.[4]

-

Drying and Concentration: Combine the organic extracts, dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]

Visualizing the Purification Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate purification method for your this compound derivative.

Caption: Decision workflow for purification method selection.

Issue 3: Removing Water-Soluble Impurities

After an aqueous workup, your organic extracts may still contain water-soluble impurities, such as salts or highly polar byproducts.

Causality: Incomplete phase separation or slight miscibility of solvents can lead to the carryover of aqueous-soluble components into the organic layer.

Solution: Brine Wash and Proper Drying

A brine wash (washing the organic layer with a saturated aqueous solution of NaCl) is a standard and effective technique to remove residual water and many water-soluble impurities.

Experimental Protocol: Post-Extraction Workup

-

Brine Wash: After your final extraction step, wash the combined organic layers with brine. The high salt concentration in the brine helps to "pull" water out of the organic phase.

-

Drying: Separate the organic layer and dry it over a suitable drying agent.

Table 2: Common Drying Agents for Organic Solvents

| Drying Agent | Suitable Solvents | Comments |

| Sodium Sulfate (Na₂SO₄) | Most common organic solvents | High capacity, but slow. |

| Magnesium Sulfate (MgSO₄) | Most common organic solvents | Fast and high capacity. |

| Potassium Hydroxide (KOH) | Basic compounds in non-protic solvents | Basic, suitable for drying amines.[4] |

-

Filtration and Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain your product.

Visualizing the Acid-Base Extraction Process

This diagram illustrates the principle of separating a basic product from neutral impurities using acid-base extraction.

Caption: Workflow for acid-base extraction.

References

-

Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

-

Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

- Google Patents. (2011). CN101602748B - A kind of purification method of high-purity piperidine.

-

Sciencemadness Discussion Board. (2015). CWE of Piperidine. Retrieved from [Link]

-

PubMed. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

- Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.

-

Tetrahedron Letters. (1981). n-methoxy-n-methylamides. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

-

IUCr Journals. (2023). Crystal structure and characterization of the sulfamethazine–piperidine salt. Retrieved from [Link]

-

Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

-

WIPO Patentscope. (2002). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. Retrieved from [Link]

-

Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

AWS. (n.d.). A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Retrieved from [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

-

Organic Chemistry Portal. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

-

JACS Au. (2024). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy. Retrieved from [Link]

-

PubMed. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]

-

ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Retrieved from [Link]

- Google Patents. (1944). US2363158A - Process for the purification of piperidine.

- Google Patents. (1944). US2363157A - Process for purifying piperidine.

-

Taylor & Francis Online. (2009). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

-

CHIMIA. (n.d.). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Retrieved from [Link]

- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

-

Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

-

European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

-

Technology Networks. (n.d.). A Look into the Peptide Purification Industry from the VP of R&D at Bachem Inc., USA. Retrieved from [Link]

-

Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. WO2002085858A1 - Process for producing purified piperidine derivative - Google Patents [patents.google.com]

- 7. Crystal structure and characterization of the sulfamethazine-piperidine salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. flinnsci.com [flinnsci.com]

- 11. teledyneisco.com [teledyneisco.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

optimal solvent selection for N-methoxy-N-methylpiperidin-4-amine reactions

<Technical Support Center: Optimal Solvent Selection for N-methoxy-N-methylpiperidin-4-amine Reactions

A Foreword for the Practicing Scientist: The compound "this compound" is specific and appears in chemical supplier databases, though extensive reaction data in peer-reviewed literature is sparse.[1][2] This guide is built on the foundational principles of solvent effects on the primary reactive center of this molecule: the secondary amine on the piperidine ring. The principles and troubleshooting steps outlined here are broadly applicable to reactions involving secondary amines, particularly those on aliphatic rings, such as acylation, alkylation, and nucleophilic substitution.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of a solvent in my reaction? Why is selection so critical?

A solvent does more than just dissolve reactants. It is an active participant in the reaction environment and critically influences outcomes by:

-

Stabilizing Reactants and Intermediates: A solvent's polarity can stabilize charged intermediates or transition states, accelerating the reaction. For instance, polar protic solvents can stabilize the ionic intermediates common in SN1 reactions.[3]

-

Modulating Nucleophilicity: The choice between a protic (e.g., ethanol, water) and an aprotic (e.g., DMF, acetonitrile) solvent can dramatically alter the reactivity of your amine. Protic solvents can form hydrogen bonds with the amine's lone pair, creating a solvent "cage" that hinders its ability to act as a nucleophile.

-

Controlling Reaction Temperature: The boiling point of a solvent provides an effective and simple way to control the reaction temperature, which in turn affects reaction rate and selectivity.

-

Influencing Reaction Pathways: A solvent can determine whether a reaction proceeds via an SN1 or SN2 pathway or can promote side reactions like eliminations.

Q2: I'm setting up a new reaction with this compound. How do I choose a starting solvent?

For a typical reaction involving a secondary amine like this, such as an acylation or alkylation, a polar aprotic solvent is often the best starting point.

-

Rationale: These solvents possess good solvating power for a range of reagents but do not have acidic protons that can deactivate the amine nucleophile through hydrogen bonding.[3]

-

Good Starting Choices:

-

Acetonitrile (MeCN): Versatile, relatively low boiling point for easy removal.

-

N,N-Dimethylformamide (DMF): Excellent solvating power, but its high boiling point can make it difficult to remove.

-

Dichloromethane (DCM): Good for reactions at or below room temperature; less polar than MeCN or DMF.

-

Tetrahydrofuran (THF): A common choice, particularly for reactions involving organometallics or hydrides.

-

Q3: My starting materials are not fully dissolving. Should I heat the mixture or change the solvent?

Poor solubility is a common cause of slow or incomplete reactions.

-

First, consider a stronger solvent: If you started in a less polar solvent like DCM or THF, switching to a more powerful polar aprotic solvent like DMF or DMSO might be necessary.

-

Heating as a second option: Gently warming the mixture can increase solubility and reaction rate. However, be cautious, as heating can also promote the formation of undesired byproducts.

-

Use a co-solvent: In some cases, adding a small amount of a co-solvent can improve solubility without drastically changing the reaction environment.

Q4: What is the impact of water in my solvent?

For many amine reactions, especially acylations with reactive electrophiles like acyl chlorides, water is detrimental. Acyl chlorides can be rapidly hydrolyzed by water to form unreactive carboxylic acids, reducing your yield.[4]

-

Solution: Always use anhydrous (dry) solvents when working with moisture-sensitive reagents. Ensure your glassware is thoroughly dried before use.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter and links them to solvent-related causes.

| Problem | Probable Cause (Solvent-Related) | Suggested Solution & Explanation |